(E)-N'-((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide
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Overview
Description
2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of the functional group –CH=N–NH–C(O)–. This compound is derived from the reaction of cyanoacetohydrazide with indole-3-carbaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and indole-3-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure 2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide .
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]
- 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide]
Comparison
2-cyano-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to the presence of the indole moiety, which imparts distinct biological activities compared to other hydrazones. The indole ring is known for its ability to interact with various biological targets, making this compound particularly interesting for medicinal chemistry applications. In contrast, other similar compounds may lack the indole ring and, therefore, exhibit different biological properties .
Properties
IUPAC Name |
2-cyano-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-6-5-12(17)16-15-8-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5H2,(H,16,17)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKPKOACXIITRW-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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